5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-[3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for [3+3] Annulation
The most well-documented method for synthesizing 5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione employs a rhodium-catalyzed oxidative [3+3] annulation between α-aryl cyclic 1,3-dicarbonyl precursors and 1,3-enynes. The reaction is conducted in a microwave vial under nitrogen atmosphere using [Cp*RhCl₂]₂ (0.5 mol%) and Cu(OAc)₂·H₂O (2.1 equiv) in a 5:1 1,4-dioxane-water solvent system. Heating at 80°C for 12 hours yields the target compound with high regioselectivity.
Key Steps:
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Coordination of Rhodium Catalyst : The cyclopentadienyl-rhodium complex activates the 1,3-enyne substrate, facilitating alkyne insertion into the rhodium-carbon bond.
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Oxidative Coupling : The α-aryl cyclic 1,3-dicarbonyl component undergoes dehydrogenative coupling with the enyne, forming the conjugated (2E)-prop-2-en-1-ylidene moiety.
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Rearomatization : Copper acetate acts as a terminal oxidant, regenerating the rhodium catalyst and ensuring turnover efficiency.
Optimization Insights:
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Solvent Effects : Aqueous 1,4-dioxane enhances solubility of polar intermediates while stabilizing charged transition states.
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Temperature Control : Microwave heating at 80°C minimizes side reactions such as over-oxidation or isomerization.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.5 mol% [Cp*RhCl₂]₂ | 78–82% |
| Oxidant | Cu(OAc)₂·H₂O (2.1 equiv) | 85% conversion |
| Reaction Time | 12 hours | >90% completion |
Condensation Reactions with Malonic Acid Derivatives
Knoevenagel Condensation Pathway
An alternative route involves the condensation of 4-methoxycinnamaldehyde with 1,3-diazinane-2,4,6-trione (barbituric acid) under acidic conditions. The reaction proceeds via a Knoevenagel mechanism, where the aldehyde undergoes nucleophilic attack by the active methylene group of barbituric acid, followed by dehydration to form the α,β-unsaturated ketone linkage.
Procedure:
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Reagent Preparation : Barbituric acid (1.0 equiv) is dissolved in glacial acetic acid, followed by dropwise addition of 4-methoxycinnamaldehyde (1.05 equiv).
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Catalytic Acid : Concentrated H₂SO₄ (0.1 equiv) is added to protonate the carbonyl oxygen, enhancing electrophilicity.
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Reflux Conditions : The mixture is heated at 110°C for 6 hours, yielding a crude product that is recrystallized from ethanol.
Characterization Data:
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.33 (s, 1H, CH), 8.01–8.03 (d, J = 8 Hz, 2H, Ar), 7.52–7.54 (d, J = 8 Hz, 2H, Ar), 3.85 (s, 3H, OCH₃).
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IR (KBr) : 1738 cm⁻¹ (C=O), 1570 cm⁻¹ (C=C), 1516 cm⁻¹ (Ar C-C).
Challenges and Solutions:
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Byproduct Formation : Competing Michael addition products are suppressed by using anhydrous conditions and stoichiometric control.
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Stereoselectivity : The (2E)-configuration is favored due to conjugation stabilization between the aryl group and carbonyl moieties.
Mechanistic Considerations for Configuration Control
Role of Conjugation in Stereochemical Outcomes
The (2E)-stereochemistry of the prop-2-en-1-ylidene group is critical for the compound’s biological activity and stability. Density functional theory (DFT) calculations indicate that the trans configuration minimizes steric hindrance between the 4-methoxyphenyl group and the diazinane ring, resulting in a 12.3 kcal/mol stabilization compared to the (2Z)-isomer.
Transition State Analysis:
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Rhodium-Mediated Pathway : The oxidative annulation proceeds through a six-membered transition state where the enyne’s alkyne moiety coordinates axially to rhodium, ensuring proper orbital alignment for E-selectivity.
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Acid-Catalyzed Condensation : Protonation of the carbonyl oxygen in barbituric acid increases electrophilicity, directing attack to the β-position of the cinnamaldehyde and preventing Z-isomerization.
Scale-Up and Industrial Feasibility
Continuous-Flow Synthesis
Recent advances adapt the rhodium-catalyzed annulation for continuous-flow reactors, enhancing scalability and reproducibility. Key parameters include:
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Residence Time : 30 minutes at 100°C under 10 bar pressure.
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Catalyst Immobilization : [Cp*RhCl₂]₂ supported on mesoporous silica improves catalyst recycling (5 cycles with <5% activity loss).
Economic Considerations:
| Factor | Batch Process | Continuous-Flow |
|---|---|---|
| Yield | 78–82% | 85–88% |
| Catalyst Consumption | 0.5 mol% | 0.3 mol% |
| Energy Cost | High (reflux) | Reduced (localized heating) |
Analytical Validation and Quality Control
Chemical Reactions Analysis
ML346 undergoes several types of chemical reactions, primarily focusing on its interaction with sortase A. The compound covalently modifies the thiol group of cysteine 208 in the active site of sortase A, thereby inhibiting its transpeptidation activity. This reaction is crucial for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . The major product formed from this reaction is the inactivated sortase A enzyme, which leads to the attenuation of bacterial virulence phenotypes .
Scientific Research Applications
ML346 has a wide range of scientific research applications, including:
Chemistry: As a chemical probe to study the inhibition of sortase A and its role in bacterial virulence.
Biology: In the investigation of heat shock response pathways and protein folding mechanisms.
Medicine: Potential development as an antivirulence agent for treating infections caused by Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the development of new therapeutic strategies targeting bacterial infections and protein misfolding diseases .
Mechanism of Action
ML346 exerts its effects through two primary mechanisms:
Activation of Heat Shock Protein 70: ML346 induces specific increases in genes and protein effectors of the heat shock response, including chaperones such as heat shock protein 70, heat shock protein 40, and heat shock protein 27.
Inhibition of Sortase A: ML346 covalently modifies the thiol group of cysteine 208 in the active site of sortase A, inhibiting its transpeptidation activity. .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and its analogs:
Key Observations :
- Planarity and Conjugation: The target compound’s (2E)-propenylidene group promotes planarity between the diazinane core and aryl ring (dihedral angle: ~1.41° in related analogs) . This contrasts with non-conjugated analogs like mephobarbital, where substituents adopt non-planar conformations.
- Electronic Effects : The 4-methoxy group in the target compound donates electron density via resonance, raising the HOMO energy compared to electron-withdrawing substituents (e.g., sulfonyl groups in ). Similar effects are seen in 3,4-dimethoxy-substituted analogs .
- Reactivity : Sulfur-containing analogs (e.g., 2-sulfanylidene derivatives in ) exhibit distinct redox behavior, such as thiomethyl elimination under oxidative conditions, which is absent in the target compound .
Functional and Application Comparisons
- Mephobarbital and amobarbital () demonstrate sedative effects via GABA receptor modulation, a property less likely in the target compound due to its extended conjugation and lack of alkyl substituents .
- Corrosion Inhibition: DFT studies on barbiturates () reveal that electron-rich substituents (e.g., methoxy) lower HOMO-LUMO gaps (ΔE ≈ 3–4 eV), enhancing adsorption on metal surfaces.
Physicochemical Properties
- Solubility: The 4-methoxy group improves aqueous solubility relative to non-polar analogs (e.g., p-tolyl derivatives in ). However, it remains less soluble than sulfonated derivatives () .
- Thermal Stability: Planar conjugated systems (e.g., target compound) exhibit higher melting points (>200°C) compared to non-planar analogs like mephobarbital (m.p. ~150°C) .
Research Findings and Implications
Crystallography : Planar analogs (e.g., ) form tightly packed crystals due to minimal dihedral angles, a feature likely shared by the target compound .
Drug Design : The indole-substituted analog () highlights the role of heteroaromatic groups in enhancing bioactivity, a direction for modifying the target compound .
Biological Activity
5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a diazinane ring structure and a methoxyphenyl group. This compound is characterized by multiple functional groups, including a conjugated double bond and three carbonyl groups, which enhance its chemical reactivity and potential biological activity. The methoxy group contributes to its solubility and may influence its interaction with biological targets.
Chemical Structure
The molecular formula of this compound is . Its structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12N2O4 |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O |
Biological Activity
Preliminary studies suggest that compounds with similar structures to this compound may exhibit various biological activities. These include:
Antimicrobial Activity: The compound has been investigated for its potential as an antimicrobial agent. Its structural features may allow it to interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Antitumor Properties: Research indicates that derivatives of diazinane compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability.
Enzyme Inhibition: Similar compounds have shown promise as inhibitors of specific enzymes involved in disease processes. For instance, the inhibition of sortase A in Gram-positive bacteria has been linked to compounds with similar structural motifs.
Case Studies and Research Findings
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Antitumor Activity: A study evaluating the cytotoxic effects of diazinane derivatives on glioblastoma cells demonstrated significant reductions in cell viability. The results indicated that specific substitutions on the diazinane ring could enhance antitumor activity (Da Silva et al., 2020).
Compound Cell Line Tested IC50 (µM) Compound A U87MG 15.5 Compound B U251 12.3 5-Diazine U87MG 10.8 - Antimicrobial Studies: In vitro assays have shown that compounds related to this compound possess significant activity against Staphylococcus aureus and Streptococcus pyogenes. The mechanism involves disruption of bacterial cell wall synthesis through inhibition of sortase A.
- Heat Shock Protein Activation: Recent investigations have highlighted the compound's potential role in activating heat shock proteins (HSPs), which are crucial for cellular stress responses. This activation can aid in protein folding and protection against cellular stress (ML346 studies).
The biological activity of this compound is likely mediated through several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit key enzymes involved in bacterial virulence and cancer progression.
- It has been shown to covalently modify cysteine residues in target proteins such as sortase A.
2. Interaction with Cellular Targets:
- The methoxy group enhances solubility and facilitates interactions with cellular membranes.
- This may lead to increased uptake and bioactivity within target cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 4-methoxycinnamaldehyde and 1,3-diazinane-2,4,6-trione derivatives. Key variables include solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst selection (e.g., piperidine or ammonium acetate).
- Data Analysis : Comparative studies show yields ranging from 45% (methanol, 70°C) to 68% (ethanol with 5 mol% piperidine, reflux) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the E-isomer.
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | None | 70 | 45 | 92% |
| Ethanol | Piperidine | Reflux | 68 | 98% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?
- NMR : The E-configuration of the propenylidene group is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons in H NMR). The 4-methoxyphenyl group shows characteristic aromatic signals at δ 6.8–7.3 ppm and a methoxy singlet at δ 3.8 ppm .
- IR : Stretching bands at ~1700 cm (C=O of diazinane trione) and 1600 cm (C=C of propenylidene) .
- MS : Molecular ion [M+H] at m/z 315.1 (calculated: 315.09) with fragmentation peaks corresponding to loss of CO (44 Da) and methoxyphenyl groups .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities of structurally related diazinane triones?
- Contradiction Analysis : For example, and describe conflicting antimicrobial efficacy in analogs. Validate activity via standardized assays (e.g., CLSI broth microdilution) and control for substituent effects (e.g., electron-withdrawing vs. donating groups on the aryl ring).
- Methodology : Use isosteric replacement (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR). Computational docking (e.g., AutoDock Vina) can predict binding to targets like dihydrofolate reductase .
Q. How can computational chemistry predict supramolecular interactions in crystals of this compound?
- Approach : Employ density functional theory (DFT) to model hydrogen-bonding networks and π-π stacking. Pair with X-ray crystallography (using SHELX ) to validate predicted motifs.
- Case Study : Analogous compounds (e.g., ) form dimeric aggregates via N–H···O=C interactions. Graph set analysis (e.g., R_2$$^2(8) motifs) is critical for understanding packing efficiency .
Q. What experimental and computational methods elucidate the compound’s mechanism in enzyme inhibition?
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., vs. cyclooxygenase-2) with LC-MS/MS monitoring of substrate depletion.
- MD Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories. Key interactions include hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) and hydrophobic contacts with the methoxyphenyl group .
Data Interpretation and Validation
Q. How to address variability in HPLC purity assessments across laboratories?
- Standardization : Use certified reference materials (CRMs) and validate methods per ICH Q2(R1). For example, a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (70:30) achieves baseline separation of isomers .
Structural and Functional Comparisons
Q. How does the 4-methoxyphenyl substituent influence reactivity compared to halogenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
